5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid
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Overview
Description
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C12H15BBrNO3 and a molecular weight of 311.97 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine-1-carbonyl group, and a boronic acid moiety attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, which is a critical process in the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of transporters, and their ability to form complexes with diols .
Result of Action
Boronic acids and their derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C , indicating that temperature can affect its stability. Furthermore, the compound’s reactivity with hydroxyl groups suggests that its activity could be influenced by the presence of such groups in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Piperidine-1-carbonylation: The attachment of a piperidine-1-carbonyl group to the phenyl ring.
Boronic Acid Formation:
These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The conversion of the boronic acid moiety to other functional groups.
Substitution: The replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidine-1-carbonyl)phenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenylboronic acid: Lacks both the bromine atom and the piperidine-1-carbonyl group, resulting in different reactivity and applications.
Uniqueness
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the piperidine-1-carbonyl group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
[3-bromo-5-(piperidine-1-carbonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMXLDOJJVZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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